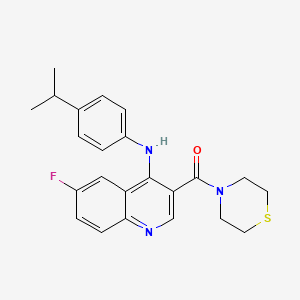

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis strategies for complex quinoline derivatives often involve multi-step reactions, starting from readily available materials. For example, compounds with related structures have been synthesized through condensation reactions, demonstrating the importance of choosing appropriate precursors and reaction conditions to achieve the desired product with high yield (Alizadeh & Roosta, 2018).

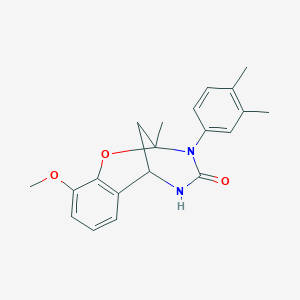

Molecular Structure Analysis

The analysis of molecular structures, including conformational studies and X-ray diffraction, is crucial for understanding the properties of such compounds. For instance, studies on similar compounds have revealed stable conformations and detailed molecular arrangements, offering insights into the interactions that stabilize their structures (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives can be influenced by their structural features, such as substituents and their positions on the quinoline ring. Research has shown that these compounds participate in various chemical reactions, demonstrating a range of reactivities that can be leveraged for further chemical modifications or for the synthesis of more complex molecules (Austin et al., 2007).

Physical Properties Analysis

Physical properties, including solubility, melting points, and stability, are essential for the practical application and handling of chemical compounds. Investigations into similar quinoline derivatives have highlighted the importance of understanding these properties to predict their behavior in different environments and applications (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key to their chemical versatility and application potential. Studies have explored these aspects through experimental and theoretical approaches, providing valuable information on the electronic structure and chemical behavior of these compounds (Al-Ansari, 2016).

科学的研究の応用

Fluorophores for Biomedical Analysis

The research on novel fluorophores like 6-Methoxy-4-quinolone demonstrates the importance of such compounds in biomedical analysis due to their strong fluorescence, stability, and sensitivity across a wide pH range. This suggests that related compounds could be utilized in fluorescent labeling and sensing applications in biological systems (Hirano et al., 2004).

Anticancer Activity

Quinoline derivatives have been explored for their cytotoxic activity against various human cancer cell lines, indicating the potential therapeutic applications of such compounds in cancer treatment. The design and synthesis of 2‐anilino‐3‐aroylquinolines, which showed significant antiproliferative activity and apoptosis induction, highlight the role of quinoline derivatives as potent tubulin polymerization inhibitors (Srikanth et al., 2016).

Antibacterial Activity

The development of novel antibacterial agents, such as fluoroquinolones and their derivatives, showcases the utility of quinolone derivatives in combating resistant bacterial strains. These compounds have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting a potential application of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone in developing new antibacterial therapies (Kuramoto et al., 2003).

Fluorescence Sensing

The development of fluorescent chemosensors for pH, as demonstrated by compounds like 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, emphasizes the relevance of quinoline derivatives in environmental and biomedical sensing applications. These sensors can detect pH changes with high sensitivity and stability, indicating that similar compounds could be tailored for specific sensing purposes (Halder et al., 2018).

特性

IUPAC Name |

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3OS/c1-15(2)16-3-6-18(7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMUVEBQNXULIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)